
Tert-butyl 3-formylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-formylmorpholine-4-carboxylate is a chemical compound that serves as an intermediate in various synthetic processes. It is particularly relevant in the synthesis of small molecule anticancer drugs and other biologically active compounds. The tert-butyl group is often used in chemistry to provide protection for carboxylic acids, which can then be deprotected to reveal the acid functionality for further reactions .
Synthesis Analysis
The synthesis of tert-butyl 3-formylmorpholine-4-carboxylate and related compounds typically involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, was synthesized from commercially available piperidin-4-ylmethanol through a four-step process with an overall high yield of 71.4% . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized via an intramolecular lactonization reaction .
Molecular Structure Analysis
The molecular structure of tert-butyl 3-formylmorpholine-4-carboxylate-related compounds has been characterized using various spectroscopic methods, including 1H NMR and high-resolution mass spectrometry. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
The tert-butyl group in these compounds is often used as a protecting group for carboxylic acids, which can be activated as active esters for further reactions. For example, carboxylic acids were activated in the presence of DMAP with tert-butyl carbonates, leading to the formation of benzotriazinonyl esters, which are intermediates in the synthesis of amides or peptides . Additionally, the tert-butyl group can be involved in conformational switching and coordination with metal ions, as seen in the case of p-tert-butylcalix arene hexacarboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3-formylmorpholine-4-carboxylate and its derivatives can be inferred from related compounds. For instance, the tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate compound has a density of 1.350 g/cm3 at 123 K . The tert-butyl group also allows for the formation of stable silylated derivatives, which can be analyzed using gas-liquid chromatography and mass spectrometry .
Applications De Recherche Scientifique
Synthesis and Use in Drug Development
Tert-butyl 3-formylmorpholine-4-carboxylate serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang, Ye, Xu, and Xu (2018) highlights a high-yield synthesis method for a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, emphasizing its role in the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).
Involvement in Stereoselective Syntheses
The compound is used in stereoselective syntheses, as demonstrated in a study by Boev et al. (2015), where its derivatives were used to produce tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).
Role in Synthesis of Homochiral Amino Acid Derivatives
Kollár and Sándor (1993) explored its application in the synthesis of homochiral amino acid derivatives, highlighting its importance in producing compounds with significant synthetic value (Kollár & Sándor, 1993).
Application in Medicinal Chemistry
In medicinal chemistry, tert-butyl 3-formylmorpholine-4-carboxylate is used as a precursor for synthesizing medicinally significant candidates, as reported by Khadse and Chaudhari (2015), demonstrating its versatility in drug development (Khadse & Chaudhari, 2015).
Use in Fluorous Synthesis
Its analogues are evaluated for use in fluorous synthesis, specifically for the protection of carboxylic acids, as investigated by Pardo et al. (2001) (Pardo et al., 2001).
Facilitating Oxidation Coupling Reactions
Xie et al. (2019) reported on its use in oxidation coupling reactions, which are crucial for the preparation of various quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Involvement in CDK9 Inhibitors Synthesis
Hu et al. (2019) described its use in synthesizing CDK9 inhibitors, a class of drugs used for treating tumor viruses (Hu et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
Tert-butyl 3-formylmorpholine-4-carboxylate is a complex organic compound with a molecular weight of 215.25
Action Environment
The action, efficacy, and stability of Tert-butyl 3-formylmorpholine-4-carboxylate could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored in a freezer under -20°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, the presence of other compounds, and specific characteristics of its target cells or tissues.
Propriétés
IUPAC Name |
tert-butyl 3-formylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLHQYMJBRBXAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-formylmorpholine-4-carboxylate | |
CAS RN |
833474-06-9 |
Source


|
| Record name | tert-butyl 3-formylmorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
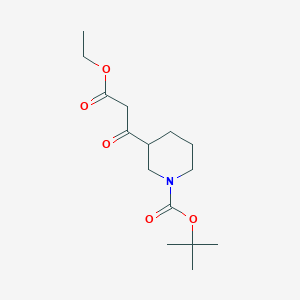
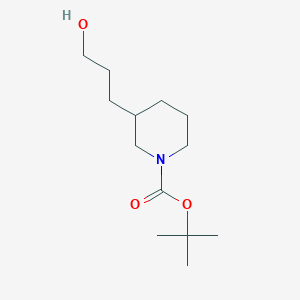

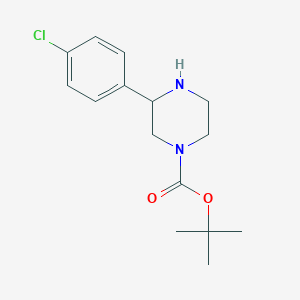



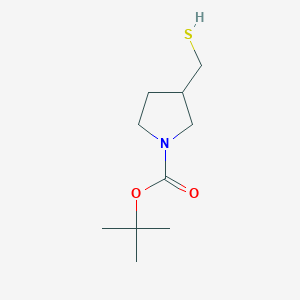
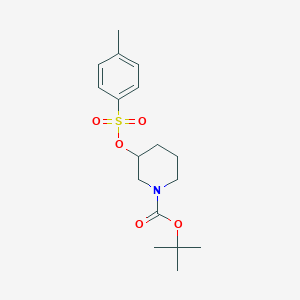
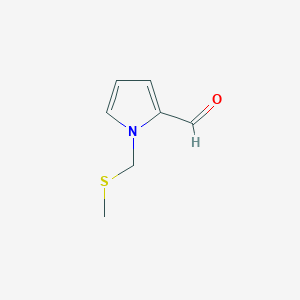
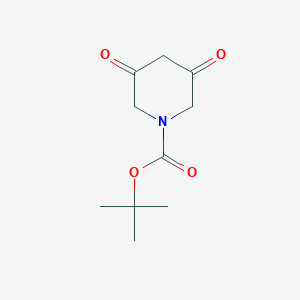
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)